molecular formula C7H7NO2S B8647940 6-Methyl-2-nitrobenzenethiol

6-Methyl-2-nitrobenzenethiol

Cat. No.: B8647940
M. Wt: 169.20 g/mol
InChI Key: VZHNGBLTEOVMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-nitrobenzenethiol (C₇H₇NO₂S) is a substituted benzene derivative featuring a methyl group at the 6-position, a nitro (-NO₂) group at the 2-position, and a thiol (-SH) functional group. This compound’s structure imparts unique physicochemical properties, such as moderate acidity (due to the electron-withdrawing nitro group enhancing thiol proton dissociation) and reactivity in nucleophilic substitution or metal coordination reactions.

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

2-methyl-6-nitrobenzenethiol

InChI

InChI=1S/C7H7NO2S/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,11H,1H3

InChI Key

VZHNGBLTEOVMRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-nitrobenzenethiol typically involves nitration and thiolation reactions. One common method starts with the nitration of 6-methylbenzenethiol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically produced in large quantities for use in various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-nitrobenzenethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 6-Methyl-2-aminobenzenethiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-nitrobenzenethiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-nitrobenzenethiol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Methyl-2-Thiouracil (C₅H₆N₂OS)
  • Structure : A heterocyclic compound with a thiouracil core (a sulfur-containing uracil analog) and a methyl group.
  • Properties : Unlike 6-Methyl-2-nitrobenzenethiol, the thiouracil moiety confers antithyroid activity, inhibiting iodine metabolism. The absence of a nitro group reduces its electron-withdrawing effects, leading to lower acidity (pKa ~8.5 vs. ~6–7 for nitro-substituted thiols).
  • Applications : Used in pharmaceuticals (e.g., methimazole derivatives) rather than materials science .
Methyl-2-methyl-6-nitro-benzoate (C₁₀H₁₁NO₄)
  • Structure : A methyl ester derivative with nitro and methyl groups at positions 6 and 2, respectively.
  • Properties : The ester group (-COOCH₃) replaces the thiol, reducing reactivity with metals but enhancing solubility in organic solvents. Nitro groups stabilize the aromatic ring, as seen in its synthesis yields (up to 98% via esterification of 2-methyl-6-nitrobenzoic acid) .
  • Applications : Intermediate in organic synthesis (e.g., agrochemicals or dyes) rather than thiol-based applications.
6-Methyl-2-benzothiazolamine (C₈H₈N₂S)
  • Structure : A benzothiazole derivative with a methyl group and an amine (-NH₂) substituent.
  • Properties : The benzothiazole ring increases aromatic stability and conjugation, while the amine group enables participation in hydrogen bonding. Compared to this compound, this compound is less acidic but more nucleophilic .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Polar Solvents) Melting Point (°C, estimated)
This compound 185.21 -SH, -NO₂, -CH₃ Moderate (DMSO, ethanol) 90–100 (decomposes)
6-Methyl-2-thiouracil 142.18 -S-, -NH-C(=O)- High (water, DMF) 280–285
Methyl-2-methyl-6-nitro-benzoate 209.20 -COOCH₃, -NO₂ High (chloroform, acetone) 45–50
6-Methyl-2-benzothiazolamine 164.23 Benzothiazole, -NH₂ Low (ethanol, ether) 150–155

Research Findings and Limitations

  • Key Insights: Electron-withdrawing groups (e.g., -NO₂) enhance thiol acidity but reduce thermal stability. Methyl groups improve solubility in nonpolar solvents but may sterically hinder reactions.
  • Data Gaps : Direct experimental data on this compound’s spectral properties (e.g., IR, NMR) and toxicity are absent in the provided evidence. Further studies are needed to validate its synthetic pathways and applications.

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